molecular formula C11H14O2 B6255290 methyl 2-ethyl-3-methylbenzoate CAS No. 55262-13-0

methyl 2-ethyl-3-methylbenzoate

Cat. No. B6255290
CAS RN: 55262-13-0
M. Wt: 178.2
InChI Key:
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Description

Methyl 2-ethyl-3-methylbenzoate (MEMB) is a naturally occurring ester found in many plants and fruits. It is a colorless liquid with a sweet, fruity odor. It is used as a flavoring agent and as a fragrance in a variety of products. MEMB is also used as an intermediate in the synthesis of other compounds and as a solvent for organic synthesis. It is a versatile compound with many applications in the laboratory.

Mechanism of Action

Methyl 2-ethyl-3-methylbenzoate acts as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It is also believed to have anti-inflammatory and anti-bacterial properties. Studies have shown that methyl 2-ethyl-3-methylbenzoate can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Biochemical and Physiological Effects
methyl 2-ethyl-3-methylbenzoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that methyl 2-ethyl-3-methylbenzoate can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, methyl 2-ethyl-3-methylbenzoate has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 2-ethyl-3-methylbenzoate has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, methyl 2-ethyl-3-methylbenzoate is a relatively non-toxic compound and is stable in a variety of solvents. However, methyl 2-ethyl-3-methylbenzoate is a volatile compound and can be difficult to handle in some experiments. Additionally, methyl 2-ethyl-3-methylbenzoate can react with some compounds, so it is important to consider the potential for reaction before using it in an experiment.

Future Directions

There are several potential future directions for research involving methyl 2-ethyl-3-methylbenzoate. These include further studies on its antioxidant and anti-inflammatory properties, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further studies could be conducted to determine the potential for methyl 2-ethyl-3-methylbenzoate to be used as an antimicrobial agent. Additionally, further research could be conducted to improve the synthesis of methyl 2-ethyl-3-methylbenzoate and to develop new applications for it.

Synthesis Methods

Methyl 2-ethyl-3-methylbenzoate can be synthesized by the reaction of methyl benzoate and 2-ethyl-3-methyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at a temperature of 120-140°C and a pressure of 1-2 atm. The reaction is typically complete in 1-2 hours.

Scientific Research Applications

Methyl 2-ethyl-3-methylbenzoate has been used in a variety of scientific research applications. It has been used as a substrate for biotransformation reactions, as a reagent in organic synthesis, and as a solvent for chromatographic separations. It has also been used in the synthesis of pharmaceuticals, including antibiotics and antifungals. Additionally, methyl 2-ethyl-3-methylbenzoate has been studied for its potential use as an antioxidant.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-ethyl-3-methylbenzoate involves the esterification of 2-ethyl-3-methylbenzoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "2-ethyl-3-methylbenzoic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-ethyl-3-methylbenzoic acid and methanol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and separate the organic layer", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain the product, methyl 2-ethyl-3-methylbenzoate" ] }

CAS RN

55262-13-0

Product Name

methyl 2-ethyl-3-methylbenzoate

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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